[1,2,4]Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-
Overview
Description
“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-” is a chemical compound with the molecular formula C6H5BrN4 . It is a solid substance and is part of a class of compounds known as triazolopyrazines . These compounds are often used in medicinal and pharmaceutical chemistry due to their biological activities .
Synthesis Analysis
The synthesis of these types of compounds often involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process can be performed under microwave conditions, which is a catalyst-free, additive-free, and eco-friendly method .Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrazine ring, which is a nitrogen-containing heterocyclic compound . The presence of bromine and furanyl groups further adds to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are typically tandem reactions that involve a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . These reactions can be facilitated by microwave irradiation .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 213.03 . The InChI key for this compound is SUFKKFLJJMKVJJ-UHFFFAOYSA-N .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal and pharmaceutical chemistry . Additionally, the development of more sustainable methodologies for the synthesis of such compounds is an actively pursued area of research .
Properties
IUPAC Name |
6-bromo-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN5O/c10-6-4-15-9(7(11)12-6)13-8(14-15)5-2-1-3-16-5/h1-4H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAUEIBYHJCVIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=C(N=C(C3=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40822662 | |
Record name | 6-Bromo-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40822662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785048-93-3 | |
Record name | 6-Bromo-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40822662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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